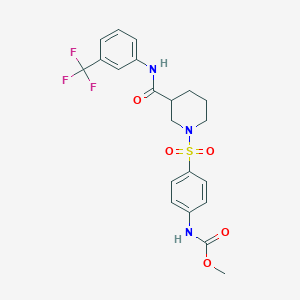
Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C21H22F3N3O5S and its molecular weight is 485.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Piperidine ring : Contributes to its pharmacological properties.
- Sulfonyl group : Increases binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Enzyme Inhibition | Potent inhibitor of specific proteases and enzymes involved in disease pathways. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from apoptosis. |
- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play a critical role in tumor progression and inflammation. For instance, it demonstrated an IC50 value of 16.3 nM against human recombinant soluble epoxide hydrolase (sEH), indicating high potency in enzyme inhibition .
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is likely mediated through the activation of specific signaling pathways that regulate cell division.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Case Study 1: Anticancer Efficacy
In a study published by MDPI, this compound was tested against multiple cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through various studies:
- Absorption : Exhibits good oral bioavailability.
- Distribution : The presence of the trifluoromethyl group enhances tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes, with potential for metabolic stability due to structural modifications.
Propriétés
IUPAC Name |
methyl N-[4-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O5S/c1-32-20(29)26-16-7-9-18(10-8-16)33(30,31)27-11-3-4-14(13-27)19(28)25-17-6-2-5-15(12-17)21(22,23)24/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKLQPCJVATJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














